4-(Dodecylsulfanyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecylsulfanyl)benzene-1-thiol is an organic compound with the molecular formula C18H30S2 It is a derivative of benzene, where a dodecylsulfanyl group and a thiol group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)benzene-1-thiol typically involves the nucleophilic substitution reaction of a dodecyl halide with thiophenol. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the thiol group, making it a more reactive nucleophile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylsulfanyl)benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bond can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
4-(Dodecylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Dodecylsulfanyl)benzene-1-thiol involves its ability to undergo nucleophilic substitution reactions. The thiol group can act as a nucleophile, attacking electrophilic centers on other molecules. This property is particularly useful in the formation of disulfide bonds, which play a crucial role in the stability and function of proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: A simpler thiol compound with a benzene ring.
Dodecylbenzene: Lacks the thiol group but has a similar alkyl chain attached to the benzene ring.
Benzyl mercaptan: Contains a benzene ring and a thiol group but lacks the long alkyl chain
Uniqueness
4-(Dodecylsulfanyl)benzene-1-thiol is unique due to the presence of both a long alkyl chain and a thiol group. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form strong interactions with other thiol-containing molecules .
Properties
CAS No. |
56056-60-1 |
---|---|
Molecular Formula |
C18H30S2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
4-dodecylsulfanylbenzenethiol |
InChI |
InChI=1S/C18H30S2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 |
InChI Key |
ATWXOWSCVHZPII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.